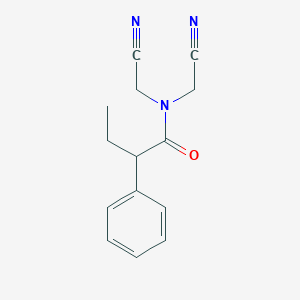
N,N-bis(cyanomethyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(cyanomethyl)-2-phenylbutanamide is an organic compound that belongs to the class of nitriles It is characterized by the presence of two cyanomethyl groups attached to a phenylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-2-phenylbutanamide can be achieved through multi-component coupling reactions. One common method involves the reaction of aliphatic or aromatic amines with formaldehyde and trimethylsilyl cyanide (TMSCN) in the presence of copper catalysts. This reaction selectively produces cyanomethylamines, including N,N-bis(cyanomethyl) derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient catalytic systems to ensure high yields and purity. The use of copper catalysts, such as CuCl and Cu(OTf)2, has been shown to be effective in catalyzing the multi-component coupling reactions required for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyanomethyl)-2-phenylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The cyanomethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound include amides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-bis(cyanomethyl)-2-phenylbutanamide has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-2-phenylbutanamide involves its interaction with various molecular targets. The nitrile groups can undergo nucleophilic addition reactions, leading to the formation of intermediates that can further react to produce desired products. The specific pathways and molecular targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: This compound has similar cyanomethyl groups but differs in its sulfonamide backbone.
N,N-bis(cyanomethyl)methylenediamine: Another compound with cyanomethyl groups, but with a different central structure.
Uniqueness
N,N-bis(cyanomethyl)-2-phenylbutanamide is unique due to its specific phenylbutanamide backbone, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-2-phenylbutanamide |
InChI |
InChI=1S/C14H15N3O/c1-2-13(12-6-4-3-5-7-12)14(18)17(10-8-15)11-9-16/h3-7,13H,2,10-11H2,1H3 |
InChI Key |
YRFRXQGEOVMTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















